2-(3-tert-butylphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJVGQCSABBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876882 | |
| Record name | M-T-BUTYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-55-3 | |
| Record name | 2-[3-(1,1-Dimethylethyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(1,1-Dimethylethyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-T-BUTYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(1,1-dimethylethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Rational Design of Synthetic Routes for 2-(3-tert-butylphenoxy)acetic acid
The synthesis of this compound is predicated on the formation of an ether linkage between a phenolic and an acetic acid moiety. The rational design of its synthetic route primarily revolves around achieving this bond efficiently and with high purity.
Williamson Ether Synthesis and Related Alkylation Reactions for Phenoxyacetic Acids
The most common and historically significant method for preparing phenoxyacetic acids is the Williamson ether synthesis. wikipedia.orgwikipedia.org This reaction is a cornerstone of organic chemistry, forming an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide). wikipedia.org
The synthesis of this compound via this method involves the reaction of 3-tert-butylphenol (B181075) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. miracosta.edu The general steps are as follows:
Deprotonation of the Phenol (B47542): 3-tert-butylphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 3-tert-butylphenoxide. miracosta.educhemicalbook.com This step is crucial as it generates a potent nucleophile.
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid (or its salt, like sodium chloroacetate). wikipedia.orgwikipedia.org This occurs via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgmasterorganicchemistry.com The halide ion (e.g., Cl⁻) serves as the leaving group.
Acidification: The reaction initially yields the sodium salt of the final product. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to give the final this compound, which can then be isolated. chemicalbook.comgoogle.com
The reaction is typically carried out in water or a mixed solvent system (e.g., water and ethanol) and often requires heating to proceed at a reasonable rate. miracosta.educhemicalbook.com The alkylating agent must be a primary halide, like chloroacetic acid, as secondary and tertiary halides would favor elimination reactions, reducing the yield of the desired ether. wikipedia.orgmasterorganicchemistry.com
Strategies for Regioselective Functionalization and Isomer Control in Phenoxyacetic Acid Derivatives
Regioselectivity in the synthesis of the parent compound, this compound, is inherently controlled by the starting materials; the ether linkage can only form at the phenolic hydroxyl group of 3-tert-butylphenol. However, when considering the synthesis of derivatives through further functionalization, particularly on the aromatic ring, isomer control becomes a critical strategic consideration.
The aromatic ring of this compound contains two directing groups:
The tert-butyl group: This is an alkyl group, which is a weak activating group and an ortho, para-director for electrophilic aromatic substitution.
The -OCH₂COOH group: The ether oxygen is a strong activating group and is also an ortho, para-director.
When both groups are present, their directing effects are combined. For an incoming electrophile, the potential substitution positions are ortho and para to the ether linkage (positions 2, 4, and 6) and ortho and para to the tert-butyl group (positions 2, 4, and 5). The most favored positions for electrophilic attack will be those activated by both groups and where steric hindrance is minimized. The positions ortho to the bulky tert-butyl group (positions 2 and 4) are sterically hindered. Therefore, electrophilic substitution is most likely to occur at position 6 (ortho to the ether, meta to the tert-butyl) and position 5 (para to the ether, ortho to the tert-butyl). The strong activating effect of the ether oxygen generally makes the positions ortho and para to it the most reactive. libretexts.org
Controlling the specific isomer often requires careful selection of catalysts and reaction conditions. For example, in the chlorination of phenoxyacetic acids, the choice of solvent and catalyst can influence the ratio of different chlorinated isomers formed. google.comgoogle.com
Exploration of Novel Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.comazocleantech.com In the context of phenoxyacetic acid synthesis, this involves several areas of exploration:
Waste Reduction and Recycling: Traditional methods can generate significant wastewater and byproducts. google.com Innovative approaches focus on creating closed-loop systems where solvents and wastewater are recycled. Patents describe methods for synthesizing phenoxyacetic acid derivatives with solvent recycling rates greater than 95% and a reduction in wastewater discharge by over 95%. google.comwipo.int
Use of Safer Solvents: The principles of green chemistry encourage the use of safer solvents or avoiding them altogether when possible. mdpi.comresearchgate.net Research into the synthesis of phenoxyacetic acids explores various solvents, including alcohols, ethers, and halogenated hydrocarbons, with an eye toward recyclability and lower environmental impact. google.com
Catalytic Reagents: The use of catalytic reagents is preferred over stoichiometric ones because they are used in smaller amounts and can be recycled. mdpi.com While the Williamson ether synthesis itself doesn't always require a catalyst beyond the base, related transformations like esterification heavily rely on them. Furthermore, in reactions like the chlorination of the aromatic ring, catalysts such as ferric chloride or iron oxide are employed to activate the electrophile. google.comgoogle.com The development of reusable solid acid catalysts, for instance, represents a green alternative to homogeneous mineral acids in related esterification processes. asianpubs.org
These green chemistry approaches aim to make the production of this compound and its derivatives more economically viable and environmentally sustainable. azocleantech.com
Derivatization and Analog Synthesis Strategies
The core structure of this compound offers two primary sites for chemical modification: the carboxylic acid moiety and the aromatic ring. These modifications are used to create a wide range of analogs with potentially different chemical and physical properties. nih.gov
Modification of the Carboxylic Acid Moiety and Esterification
The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups. thermofisher.com Esterification is one of the most common and important derivatizations. jocpr.com
Esters of phenoxyacetic acids can be synthesized by reacting the carboxylic acid with an alcohol in the presence of a catalyst. A wide array of catalysts and coupling reagents have been developed to facilitate this transformation under mild conditions and in good yields. jocpr.com These methods are crucial for creating derivatives where the acidic proton is replaced, which can alter properties like solubility and reactivity.
Below is a table summarizing various reagents and catalysts used for the esterification of carboxylic acids, including phenoxyacetic acids.
| Catalyst/Reagent | Description | Reference |
|---|---|---|
| Acid Catalysts (e.g., H₂SO₄) | Traditional method for Fischer esterification, often requiring heat. | youtube.com |
| Dicyclohexylcarbodiimide (DCC) | A common coupling agent used in organic synthesis to form amide and ester bonds. | jocpr.com |
| Phosphonitrilic Chloride (PNT) | Used as an activator for the carboxylic acid group, allowing for coupling with phenols under mild, room-temperature conditions. | jocpr.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | A water-soluble carbodiimide (B86325) that facilitates the coupling of carboxylic acids to amines or alcohols in aqueous solutions. | thermofisher.com |
| Solid Acid Catalysts (e.g., Silicotungstic acid on bentonite) | A heterogeneous catalyst that is easily separable and reusable, representing a greener alternative for esterification. | asianpubs.org |
Beyond esters, the carboxylic acid can be converted into other functional groups such as amides, acyl hydrazides, and hydroxamic acids using appropriate reagents. thermofisher.comnih.gov It can also be reduced to a primary alcohol.
Aromatic Ring Substitutions and Their Synthetic Implications
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating effects of the ether oxygen and the tert-butyl group. libretexts.orgmasterorganicchemistry.com This allows for the introduction of a variety of substituents onto the ring, leading to a diverse library of analogs.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of chlorine or bromine onto the aromatic ring can be achieved using reagents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). google.comyoutube.com
Nitration: The ring can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, although they can sometimes be complicated by the existing functional groups. libretexts.orgmasterorganicchemistry.com
The synthetic implications of these substitutions are significant. The introduction of new functional groups dramatically alters the electronic and steric properties of the molecule. For example, adding electron-withdrawing groups like -NO₂ would decrease the basicity of the ether oxygen and increase the acidity of the carboxylic acid. The position of the new substituent, governed by the directing effects discussed in section 2.1.2, is crucial in determining the final properties of the analog. libretexts.orggoogle.com
Optimization of Synthetic Efficiency, Purity, and Yield
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of 3-tert-butylphenol with a haloacetic acid, typically chloroacetic acid or its ester, in the presence of a base. The optimization of this synthesis is crucial for industrial applications where efficiency, purity, and yield are paramount. Key parameters that are manipulated to achieve these goals include the choice of reactants, reaction conditions (temperature, solvent, and catalyst), and subsequent purification methods.
The primary reaction involves the deprotonation of 3-tert-butylphenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative. The presence of the bulky tert-butyl group on the phenol ring can introduce steric hindrance, which may affect the reaction kinetics and necessitate careful optimization of reaction conditions.
Optimization of Reaction Conditions
The efficiency and yield of the Williamson ether synthesis for this compound are highly dependent on the reaction conditions. The selection of the base, solvent, and temperature plays a critical role.
Base and Solvent Effects: Strong bases are required to effectively deprotonate the phenol. The choice of base is often coupled with the choice of solvent. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Table 1: Effect of Base and Solvent on Ether Synthesis Yield (General Williamson Ether Synthesis)
| Base | Solvent | Typical Yield (%) |
|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85-95 |
| Potassium Carbonate (K2CO3) | Acetone | 70-85 |
| Sodium Hydroxide (NaOH) | Water/Organic (Phase Transfer) | 60-80 |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 80-90 |
Note: This data represents typical yields for Williamson ether synthesis and may vary for the specific synthesis of this compound.
Temperature and Reaction Time: The reaction temperature is another critical parameter. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as the decomposition of the product or the formation of impurities. An optimal temperature profile is often determined experimentally to maximize the yield of the desired product while minimizing by-product formation. Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the temperature. For instance, a patent for a related p-tert-butylphenylacetic acid synthesis describes a reaction time of 12 hours at temperatures reaching up to 210°C, followed by an acidification step of 3 hours at 114-118°C. google.com
Catalysts: In some variations of the Williamson ether synthesis, phase transfer catalysts (PTCs) are employed, especially when using a biphasic system (e.g., aqueous NaOH and an organic solvent). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs, thereby increasing the reaction rate and yield.
Purification Strategies for High Purity
Achieving high purity of this compound is essential, particularly for its potential applications in pharmaceuticals or as a fine chemical intermediate. The primary methods for purification include recrystallization and chromatography.
Recrystallization: Recrystallization is a widely used and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For carboxylic acids like this compound, various solvent systems can be employed. A patent for a similar compound, p-tert-butylphenylacetic acid, specifies recrystallization from a 50% ethanol-water solution to obtain pure crystalline particles. google.com
Table 2: Common Recrystallization Solvents for Carboxylic Acids
| Solvent/Solvent System | Comments |
|---|---|
| Water | Effective for polar carboxylic acids. The high boiling point allows for a large temperature gradient. |
| Ethanol/Water | A common mixed solvent system that can be fine-tuned for optimal solubility. |
| Acetone/Hexane (B92381) | Good for compounds with intermediate polarity. Acetone dissolves the compound, and hexane is added as an anti-solvent. |
| Toluene | Can be effective for aromatic carboxylic acids. |
Note: The optimal solvent for this compound would need to be determined experimentally.
Chromatographic Methods: For achieving very high purity or for separating the target compound from closely related impurities, chromatographic techniques are employed.
Column Chromatography: Silica gel column chromatography can be used to purify this compound. The choice of eluent (solvent system) is crucial for good separation. Typically, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity.
Reversed-Phase Chromatography: In cases where the compound is highly polar, reversed-phase chromatography (e.g., using a C18 stationary phase) can be more effective. The mobile phase is typically a mixture of water (often with a small amount of acid like trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol.
The selection of the optimal purification strategy depends on the nature and quantity of the impurities present in the crude product. A combination of these techniques, for instance, initial purification by recrystallization followed by a final chromatographic polishing step, can be employed to achieve very high purity levels (e.g., >99%).
Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.
High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 2-(3-tert-butylphenoxy)acetic acid. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for a complete mapping of the molecular framework.
To unequivocally assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, multi-dimensional NMR experiments are employed.
Correlation Spectroscopy (COSY): This two-dimensional NMR technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal correlations between the protons of the aromatic ring, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals based on the previously assigned ¹H signals. For instance, the methylene (B1212753) protons of the acetic acid moiety would show a direct correlation to their corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the tert-butyl carbon and the aromatic carbon attached to the phenoxy group. It also helps to connect the acetic acid side chain to the phenoxy ring.
| Technique | Purpose | Application to this compound |
| COSY | Identifies proton-proton couplings | Reveals correlations between aromatic protons. |
| HSQC | Correlates directly bonded proton and carbon atoms | Assigns ¹³C signals based on ¹H assignments. |
| HMBC | Shows long-range proton-carbon couplings | Identifies quaternary carbons and confirms connectivity between the side chain and the ring. |
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline form. This technique can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can help to characterize these different forms by probing the local environment of the nuclei in the solid state.
Vibrational and Electronic Spectroscopy for Molecular Fingerprinting
Vibrational and electronic spectroscopy offer complementary insights into the molecular structure of this compound by probing the vibrational modes of its chemical bonds and its electronic transitions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | Broad band around 3000 |
| C=O (Carboxylic Acid) | Stretching | Strong absorption near 1700 |
| C-O (Ether) | Stretching | In the 1260-1000 region |
| C-H (Aromatic) | Stretching | Above 3000 |
| C-H (Alkyl) | Stretching | Below 3000 |
These characteristic peaks provide a molecular "fingerprint" that can be used to confirm the presence of the carboxylic acid and ether functionalities, as well as the aromatic and aliphatic components of the molecule.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the benzene (B151609) ring. The position of the maximum absorption (λmax) can be influenced by the substituents on the ring. The presence of the tert-butyl and oxyacetic acid groups can cause a slight shift in the λmax compared to unsubstituted benzene. This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight with high accuracy and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, with a chemical formula of C₁₂H₁₆O₃, the theoretical monoisotopic mass can be calculated with high precision. americanelements.comalfa-chemistry.com An HRMS analysis would measure the experimental mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the theoretical value. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned elemental formula.
Table 1: Theoretical Mass Data for this compound (C₁₂H₁₆O₃) This table is generated based on established atomic weights and is for illustrative purposes.
| Ion Type | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₁₂H₁₆O₃ | 208.10994 |
| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.11722 |
| [M+Na]⁺ | C₁₂H₁₆O₃Na⁺ | 231.09916 |
| [M-H]⁻ | C₁₂H₁₅O₃⁻ | 207.10266 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the molecular structure. In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" for identification. nih.gov
For this compound, fragmentation would likely occur at the ether linkage and around the carboxylic acid group. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da), CO (28 Da), and the COOH group (45 Da). libretexts.org The tert-butyl group is known to produce a stable cation at m/z 57. By analyzing the masses of the resulting fragments, the connectivity of the atoms can be confirmed.
Table 2: Predicted MS/MS Fragmentation of this compound This table illustrates potential fragmentation patterns based on general chemical principles. Actual fragmentation may vary with experimental conditions.
| Precursor Ion (m/z) | Proposed Fragment | Fragment Mass (Da) | Neutral Loss (Da) |
| 209.11722 ([M+H]⁺) | Loss of carboxylic acid group | 163.11175 | 46.00547 (HCOOH) |
| 209.11722 ([M+H]⁺) | Cleavage of ether bond (phenoxy side) | 149.09610 | 60.02112 (C₂H₄O₂) |
| 209.11722 ([M+H]⁺) | Loss of tert-butyl group | 153.05462 | 56.06260 (C₄H₈) |
| 207.10266 ([M-H]⁻) | Loss of CO₂ from carboxylate | 163.11281 | 43.98985 (CO₂) |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While being the gold standard for structural determination, obtaining a suitable single crystal of this compound is a prerequisite for this analysis. Currently, publicly accessible crystallographic data for this specific compound is not available. However, if a study were to be conducted, the resulting data would provide unequivocal proof of its structure, including the spatial orientation of the tert-butyl group relative to the phenoxyacetic acid moiety.
Advanced Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, or other impurities, thereby allowing for accurate purity assessment. lcms.cz When coupled with mass spectrometry, these techniques provide both separation and identification capabilities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com For carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic peak shape. gcms.cz This typically involves converting the carboxylic acid group into an ester, such as a methyl or silyl (B83357) ester.
The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. GC-MS is highly effective for quantifying the purity of the compound and identifying volatile impurities. lcms.czscielo.br
Table 3: Illustrative GC-MS Parameters for Analysis These parameters are typical for the analysis of derivatized carboxylic acids and may be adapted for specific applications. lcms.cz
| Parameter | Typical Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of less volatile or thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. nih.gov The compound is separated on a reversed-phase HPLC or UHPLC column, where it is partitioned between a polar mobile phase and a nonpolar stationary phase. nih.gov
Following separation, the eluent is directed to a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. lcms.cz LC-MS can be used to determine the purity of the sample by measuring the area of the main peak relative to any impurity peaks. researchgate.net When combined with a high-resolution analyzer (LC-HRMS), it provides both purity data and high-confidence identification simultaneously. lcms.cz
Table 4: Illustrative LC-MS Parameters for Analysis These parameters are typical for the analysis of small organic acids and may be adapted for specific applications. lcms.cz
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
Computational Chemistry and Theoretical Investigations of 2 3 Tert Butylphenoxy Acetic Acid
Quantum Mechanical (QM) Studies on Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For 2-(3-tert-butylphenoxy)acetic acid, these studies reveal insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules of this size due to its balance of accuracy and computational cost. DFT calculations, particularly using the B3LYP functional with a 6-311G** basis set, have been effectively employed to determine the optimized geometries and vibrational frequencies of phenoxyacetic acid and its derivatives. researchgate.net
Table 1: Calculated Electronic Properties of Phenoxyacetic Acid Derivatives (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenoxyacetic acid | -6.5 | -0.8 | 5.7 |
| 4-Chlorophenoxyacetic acid | -6.7 | -1.1 | 5.6 |
Note: The values in this table are illustrative and based on DFT calculations of related phenoxyacetic acid derivatives. Specific values for this compound would require direct computational analysis.
Ab Initio Methods for High-Accuracy Predictions
For higher accuracy in predicting electronic energies and molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2 and MP4) can be employed. researchgate.net These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. Studies on phenoxyacetic acid have shown that MP2 calculations can predict a non-planar conformation, designated as Cgcpp, to be the most stable, in contrast to some DFT functionals that may favor a planar structure. researchgate.net This highlights the importance of using appropriate theoretical levels to accurately describe the subtle conformational preferences in these flexible molecules. For this compound, high-accuracy ab initio calculations would be invaluable for benchmarking DFT results and providing a definitive picture of its electronic structure.
Molecular Modeling and Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and dynamics simulations are essential for exploring the molecule's behavior in a condensed phase, such as in solution, and for understanding its dynamic nature.
Conformational Landscape Exploration and Energy Minima
Table 2: Illustrative Conformational Energy Data for Phenoxyacetic Acid
| Conformation | Relative Energy (kcal/mol) - DFT (B3LYP) | Relative Energy (kcal/mol) - MP2 |
|---|---|---|
| Tttp (planar) | 0.0 | 2.1 |
| Cgcpp (non-planar) | 0.5 | 0.0 |
Note: This table is based on computational studies of unsubstituted phenoxyacetic acid and illustrates the energy differences between planar and non-planar conformers. researchgate.net The presence of the tert-butyl group in the target molecule would further influence these energy differences.
Solvation Effects and Hydrogen Bonding Networks
The behavior of this compound in a biological environment is critically dependent on its interactions with water molecules. Molecular dynamics simulations can provide a detailed picture of the solvation shell around the molecule. nih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor, forming a network of hydrogen bonds with surrounding water molecules. The ether oxygen can also act as a hydrogen bond acceptor.
The hydrophobic tert-butyl group and the phenyl ring will influence the local water structure, leading to a hydrophobic hydration effect. Understanding the balance between the hydrophilic interactions of the carboxylic acid group and the hydrophobic nature of the rest of the molecule is crucial for predicting its solubility and transport properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with QM calculations to estimate the free energy of solvation. nih.gov
Predictive Modeling of Reaction Pathways and Mechanistic Insights
Computational methods are powerful tools for elucidating reaction mechanisms, providing information about transition states and reaction energy barriers that are often difficult to obtain experimentally. For this compound, a key reaction of interest is the cleavage of the ether bond.
The cleavage of aromatic ethers can proceed through different mechanisms depending on the reaction conditions, particularly the acidity. numberanalytics.commasterorganicchemistry.com In acidic media, the reaction is initiated by the protonation of the ether oxygen. masterorganicchemistry.com Following protonation, the cleavage can occur via either an SN1 or SN2 pathway. Given the presence of a phenyl group, an SN1 mechanism involving the formation of a carbocation on the acetic acid side chain is unlikely. An SN2-type attack by a nucleophile on the methylene (B1212753) carbon of the acetic acid moiety is a more plausible pathway.
DFT calculations can be used to model the potential energy surface of this reaction, locating the structures of the reactants, transition states, and products. The calculated activation energy barrier would provide a quantitative measure of the reaction rate. Such studies on related aromatic ethers have provided valuable insights into the factors that influence the facility of ether cleavage. nih.gov For this compound, the electronic effect of the tert-butyl group on the stability of the transition state would be a key determinant of the reaction kinetics.
Environmental Chemistry and Degradation Pathways of Phenoxyacetic Acid Compounds
Degradation Mechanisms in Various Environmental Matrices
The persistence and transformation of phenoxyacetic acid compounds in the environment are governed by a combination of physical, chemical, and biological processes. The primary degradation mechanisms include photolysis, hydrolysis, and biodegradation, with their relative importance depending on the specific environmental compartment (soil, water, air) and conditions. nih.gov
Photolytic Degradation Processes and Reactive Oxygen Species Involvement
Photodegradation, or the breakdown of compounds by light, can be a significant pathway for the removal of phenoxyacetic acids from shallow, sunlit waters. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water that generate reactive oxygen species (ROS).
ROS, such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂•⁻), and hydroxyl radicals (•OH), are highly reactive chemical species that can initiate and propagate the degradation of organic pollutants. researchgate.netnih.gov Studies on various organic compounds have shown that singlet oxygen, in particular, can play a significant role in their photosensitized degradation. researchgate.net For example, in the degradation of the herbicide 2,4-D, photolysis is a recognized degradation pathway, and the presence of photosensitizers in natural waters can accelerate this process through the production of ROS. nih.gov The efficiency of photolytic degradation is influenced by factors such as water depth, intensity of solar radiation, and the presence of natural photosensitizers like dissolved organic matter. nih.gov
Hydrolytic Stability and Pathways under Varying Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phenoxyacetic acids, this process is particularly relevant for their ester forms, which are often used in herbicide formulations. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov
Generally, the hydrolytic degradation of phenoxyacetic acid esters increases in alkaline water (higher pH) and at higher temperatures. nih.gov For instance, the half-life (DT₅₀) for the 2-ethylhexyl ester of MCPA is less than 117 hours at a pH of 9, while it is stable between pH 5 and 7. nih.gov The acid forms of phenoxyacetic acids, like 2,4-D, tend to be more stable to hydrolysis, with estimated half-lives that can extend to years under certain conditions. nih.gov
Interactive Table: Hydrolytic Stability of Phenoxyacetic Acid Forms
Biodegradation by Microbial Communities and Enzyme Systems
Biodegradation by microorganisms is a crucial process for the ultimate removal of phenoxyacetic acid compounds from the environment. nih.gov A wide variety of soil and aquatic microorganisms have been shown to utilize these compounds as a source of carbon and energy. nih.gov The ability to degrade phenoxyacetic acids like 2,4-D is widespread among microbial communities globally. nih.gov
The efficiency of biodegradation is dependent on several factors, including:
Microbial Population: The presence of specific microbial strains with the necessary enzymatic machinery is critical. Genera such as Pseudomonas and Alcaligenes are well-known for their ability to degrade these compounds. asm.orgresearchgate.net
Environmental Conditions: Optimal conditions for microbial growth and enzymatic activity, such as neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C, enhance degradation rates. prakritimitrango.com
Oxygen Availability: Degradation is generally much faster under aerobic (oxygen-present) conditions. Anaerobic degradation is significantly slower. nih.gov
Nutrient Availability: The presence of other essential nutrients, like nitrogen and phosphorus, can stimulate microbial activity and co-metabolism of the contaminants. nih.gov
The initial step in the biodegradation of many phenoxyacetic acids is catalyzed by enzymes like the α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which cleaves the ether bond. nih.govnih.gov
Environmental Fate and Transport Modeling
Environmental fate and transport models are computational tools used to predict the movement and transformation of chemicals in the environment. cdc.govnih.gov These models integrate information on the chemical's properties, environmental characteristics, and transport processes to estimate contaminant concentrations in different environmental media over time. epa.govethernet.edu.et
For a compound like 2-(3-tert-butylphenoxy)acetic acid, a fate and transport model would consider the following:
Chemical Properties: Solubility in water, vapor pressure, and partition coefficients (like the octanol-water partition coefficient, Kow), which determine its tendency to adhere to soil particles or bioaccumulate. epa.gov
Environmental Characteristics: Soil type, organic matter content, climate (rainfall, temperature), and hydrology (surface water flow, groundwater recharge). cdc.gov
Transport Processes: Advection (movement with the flow of water or air), dispersion (spreading), sorption to soil and sediment, and volatilization into the atmosphere. cdc.gov
Models such as MODFLOW and MT3DMS for groundwater, and PRZM for the vadose zone, are examples of tools that can be linked to simulate the complex journey of a contaminant from its source. nih.gov Such modeling is essential for assessing the potential for groundwater contamination and predicting the extent of a contaminant plume.
Identification and Characterization of Degradation Products and Metabolites
The degradation of phenoxyacetic acid herbicides leads to the formation of various intermediate compounds, known as degradation products or metabolites. A primary and often more toxic group of metabolites are the corresponding chlorophenols. nih.gov For instance, the degradation of MCPA can lead to the formation of 4-chloro-2-methylphenol (B52076) (4C2MP). nih.gov
Further degradation of these phenolic intermediates can occur, eventually leading to the cleavage of the aromatic ring and mineralization to carbon dioxide and water. In the ozonation of phenoxyacetic acid, intermediates such as phenyl formate, salicylic (B10762653) acid, and phenol (B47542) have been identified. researchgate.net The biodegradation of 2,4,5-T by Burkholderia cepacia AC1100 proceeds through 2,4,5-trichlorophenol. ethz.ch
Interactive Table: Common Degradation Products of Phenoxyacetic Acids
Sustainable Remediation Strategies for Phenoxyacetate Contaminants
Several strategies are available for the cleanup of sites contaminated with phenoxyacetic acids and other persistent organic pollutants. Sustainable remediation focuses on using methods that are effective, have a low environmental impact, and are economically viable. researchgate.netbohrium.com
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. mdpi.com
Enhanced Natural Attenuation (RENA): This involves stimulating indigenous microbial populations by optimizing environmental conditions, such as through tilling to increase aeration or adding nutrients. frontiersin.org
Biopiles: Excavated contaminated soil is mixed with amendments and aerated to enhance microbial degradation. mdpi.com
Bioaugmentation: The introduction of specific, highly efficient microbial strains to the contaminated site to speed up degradation. frontiersin.org
Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com Plants can absorb contaminants through their roots and either break them down within their tissues or accumulate them for later harvesting and disposal. researchgate.net
Immobilization: These techniques aim to reduce the mobility and bioavailability of contaminants. This can involve using sorbents like activated carbon to bind the contaminants in the soil, preventing them from leaching into groundwater. researchgate.netbohrium.com
Destruction Technologies: Advanced oxidation processes (AOPs), which include ozonation and photocatalysis, use powerful oxidizing agents like hydroxyl radicals to chemically destroy the contaminant molecules. nih.govresearchgate.net While effective, these methods can be energy-intensive. researchgate.netbohrium.com
The selection of the most appropriate remediation strategy depends on the specific contaminant, the extent and location of the contamination, and site-specific conditions. researchgate.net
Advanced Applications and Industrial Relevance of Tert Butylphenoxyacetic Acid Derivatives
Role as Key Chemical Intermediates in Advanced Organic Synthesis
2-(3-tert-butylphenoxy)acetic acid and its related structures serve as pivotal intermediates in the synthesis of more complex molecules across various chemical industries. These compounds provide a versatile scaffold that can be readily modified to produce a wide array of derivatives with specific functionalities. The synthesis of phenoxyacetic acid derivatives often involves the reaction of a substituted phenol (B47542) with a haloacetic acid or its ester. wikipedia.org For instance, a general method involves reacting the salt of a phenol or methyl phenol with a salt of chloroacetic acid. google.com This is followed by acidification to yield the phenoxyacetic acid. google.com This core structure can then undergo further reactions, such as chlorination, to produce derivatives like 2,4-dichlorophenoxyacetic acid, a widely used herbicide. google.com
The adaptability of the phenoxyacetic acid backbone allows for the introduction of various functional groups, leading to compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and material science. The tert-butyl group, in particular, can influence the steric and electronic properties of the final molecule, which is a crucial aspect in the design of targeted compounds. The synthesis of these derivatives can be optimized for high yield and purity, making them economically viable for large-scale industrial production. google.com
Application in Hydrometallurgy and Separation Science
Phenoxyacetic acid derivatives are gaining prominence in the fields of hydrometallurgy and separation science due to their ability to selectively interact with metal ions. This property is crucial for the recovery of valuable metals from ores and the treatment of industrial wastewater.
Selective Extraction and Precipitation of Metal Ions using Phenoxyacetic Acid Derivatives
Derivatives of phenoxyacetic acid have demonstrated significant potential in the selective extraction and precipitation of metal ions from aqueous solutions. These compounds can act as ligands, forming stable complexes with specific metal ions, thereby enabling their separation from a mixture. The selectivity of the extraction process can be finely tuned by modifying the structure of the phenoxyacetic acid derivative, such as by altering the substituents on the aromatic ring.
Research has shown that functionalized ionic liquids prepared with phenoxy dicarboxylic acids exhibit high extractabilities for rare earth elements like Lanthanum(III), Neodymium(III), Europium(III), Lutetium(III), and Yttrium(III), as well as for Copper(II) and Zinc(II). researchgate.net The separation process often relies on the formation of carboxylic acid complexes with the metal ions. researchgate.net Furthermore, zirconium-based metal-organic frameworks (MOFs) have been successfully used for the solid-phase extraction of phenoxyacetic acid compounds, showcasing the strong interaction between the phenoxyacetic acid structure and metal centers. nih.gov These MOFs exhibit high thermal and chemical stability, a large specific surface area, and contain Zr-O groups that readily form bonds with the carboxyl groups of phenoxyacetic acids. nih.gov This interaction, coupled with π-π and hydrophobic interactions, makes these materials highly effective for extracting compounds with a benzene (B151609) ring structure containing carboxyl groups. nih.gov
Design of Novel Extractants based on Phenoxyacetic Acid Scaffolds for Waste Stream Treatment
The structural versatility of phenoxyacetic acids allows for the rational design of novel extractants tailored for the treatment of specific industrial waste streams. By incorporating different functional groups onto the phenoxyacetic acid scaffold, it is possible to create extractants with enhanced selectivity and efficiency for targeting particular metal pollutants.
The development of these novel extractants is a key area of research aimed at creating more sustainable and environmentally friendly methods for waste treatment. For instance, the use of ionic liquids in conjunction with phenoxyacetic acid derivatives presents a promising "green" alternative to traditional solvent extraction methods, as it can be carried out without the use of volatile organic diluents. researchgate.net This approach is particularly relevant for the recycling of rare earth metals and transition metals from electronic waste and permanent magnets. researchgate.net The ability to scrub and strip weakly extracted metal ions using simple salt solutions further enhances the purity of the recovered valuable metals. researchgate.net
Performance as Antioxidants and Stabilizers in Material Science
The tert-butylphenoxyacetic acid structure is a foundational component in the development of synthetic phenolic antioxidants. These compounds are crucial for inhibiting oxidation and acting as stabilizers in a wide range of materials, including plastics, adhesives, and lubricants. nih.govresearchgate.net
Mechanistic Insights into Radical Scavenging and Oxidation Inhibition in Polymers
Phenolic antioxidants, including those derived from tert-butylphenoxyacetic acid, function by interrupting the free-radical chain reactions that lead to the oxidative degradation of materials. nih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing further propagation of the oxidative process. nih.gov This process is known as the hydrogen atom transfer (HAT) mechanism. nih.govnih.gov
Another significant mechanism is the single electron transfer followed by proton transfer (SET-PT), where the antioxidant first donates an electron to the radical. nih.gov The efficacy of these mechanisms is influenced by factors such as the bond dissociation enthalpy (BDE) of the O-H bond in the phenol. nih.gov A lower BDE facilitates easier hydrogen atom donation and thus enhances antioxidant activity. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron over the aromatic ring, which is a key feature of phenolic antioxidants. nih.gov
Influence of tert-Butyl Moiety on Steric Hindrance and Antioxidant Efficacy
The presence of a tert-butyl group on the phenoxyacetic acid structure has a profound impact on its antioxidant performance. The bulky tert-butyl group provides significant steric hindrance around the phenolic hydroxyl group. nih.gov This steric shield protects the hydroxyl group from direct attack and stabilizes the resulting phenoxyl radical, slowing down the rate of oxidation. nih.gov
Exploration in Novel Functional Materials and Coatings
The unique molecular architecture of this compound, featuring a sterically hindering tert-butyl group on the phenyl ring, provides a foundation for creating polymers with distinct properties. This bulky group can influence polymer chain packing, leading to materials with a higher free volume and, consequently, altered physical characteristics such as lower dielectric constants and modified solubility. These attributes are highly desirable in the formulation of advanced coatings and functional materials.
Furthermore, the phenoxyacetic acid portion of the molecule provides a versatile handle for chemical modification and polymerization. It can be converted into a variety of polymerizable monomers, such as acrylates or vinyl esters. The resulting polymers can then be formulated into coatings with specific functionalities. For example, polyacrylates with tert-butylphenoxy side groups are anticipated to exhibit enhanced hydrophobicity and surface slip, properties beneficial for creating water-repellent and anti-fouling coatings.
While direct research on polymers derived exclusively from this compound for coatings is still an evolving area, the properties of analogous systems provide valuable insights. The data presented in the following tables are based on research on polymers containing similar bulky phenoxy moieties and serve as a predictive guide for the potential performance of materials derived from this compound.
Table 1: Predicted Properties of Poly(2-(3-tert-butylphenoxy)ethyl acrylate) Coatings
| Property | Predicted Value/Characteristic | Rationale based on Analogous Systems |
| Contact Angle (Water) | > 100° | The bulky, non-polar tert-butyl group is expected to increase surface hydrophobicity. |
| Surface Energy | Low | The presence of bulky side groups can reduce intermolecular forces at the surface. |
| Glass Transition Temp. (Tg) | Moderate to High | The rigid phenoxy group can restrict chain mobility, increasing Tg. |
| Adhesion to Substrates | Good | The ester and ether linkages can provide good adhesion to a variety of surfaces. |
| Solvent Resistance | Good | The aromatic and bulky nature of the side chains can limit solvent penetration. |
Table 2: Potential Applications of Functional Materials Derived from this compound
| Application Area | Desired Functionality | Role of the tert-Butylphenoxyacetic Acid Moiety |
| Low-Dielectric Films | Low permittivity, thermal stability | The tert-butyl group increases free volume, lowering the dielectric constant. The aromatic structure contributes to thermal stability. |
| Hydrophobic Coatings | Water repellency, anti-fouling | The non-polar tert-butyl group imparts hydrophobicity to the surface. |
| Specialty Adhesives | Controlled tack, good bonding | The phenoxyacetic acid backbone can be modified to control adhesive properties. |
| Sensor Layers | Selective analyte interaction | The specific size and shape of the phenoxy moiety can be utilized for creating selective binding sites in sensor materials. researchgate.net |
The exploration of this compound and its derivatives in the realm of functional materials and coatings is a promising field of research. The ability to precisely tailor material properties through the incorporation of this unique chemical structure opens up possibilities for the development of next-generation materials for a wide range of industrial applications. Further research focusing on the synthesis and characterization of polymers directly derived from this compound is needed to fully unlock their potential.
Future Research Directions and Translational Opportunities
Development of Biocatalytic Approaches for Synthesis and Degradation
The synthesis of phenoxyacetic acid derivatives has traditionally relied on chemical methods. wikipedia.orgchemicalbook.com However, the principles of green chemistry are driving the development of more sustainable biocatalytic routes. Enzymes, with their high selectivity and efficiency, offer a promising alternative for both the synthesis and degradation of compounds like 2-(3-tert-butylphenoxy)acetic acid. chemicalbook.com
Research in this area could focus on identifying or engineering enzymes, such as reductases or oxidases, capable of catalyzing the key bond-forming or bond-cleaving reactions. nih.govuva.nl For instance, carboxylic acid reductases (CARs) have shown potential in the reduction of a wide range of carboxylic acids to their corresponding aldehydes, which could be a key step in derivatization or degradation pathways. nih.gov The degradation of phenoxyacetic acid and its derivatives by microorganisms has been a subject of study, with genes like tfdA known to be involved in the initial cleavage of the ether linkage. nih.gov Future work could explore the microbial degradation of this compound specifically, identifying the responsible microorganisms and enzymatic pathways. This knowledge could be applied in bioremediation strategies for related environmental contaminants.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The vast chemical space of possible phenoxyacetic acid derivatives presents a significant challenge for traditional experimental screening. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and optimization of molecules with desired properties. nsf.govacs.orgnih.gov
By training ML models on existing datasets of polymer properties or biological activities, it is possible to predict the performance of novel compounds like this compound and its derivatives. vt.edudigitellinc.com For example, machine learning could be employed to predict the solubility, thermal stability, or even the potential bioactivity of new polymers derived from this monomer. This predictive capability would enable a more targeted and efficient approach to materials discovery, reducing the need for extensive and resource-intensive experimental work.
Advancements in In Situ and Operando Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for process optimization. In situ and operando spectroscopic techniques, which allow for the real-time monitoring of reactions under actual process conditions, are invaluable in this regard. acs.orgspectroscopyonline.com
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the formation and consumption of reactants, intermediates, and products during a chemical transformation. acs.orgspectroscopyonline.com For instance, monitoring the Williamson ether synthesis, a common method for preparing phenoxyacetic acids, with in situ FTIR could reveal key kinetic and mechanistic details, leading to improved yields and purities. wikipedia.org Similarly, operando spectroscopy could be applied to study the performance of materials derived from this compound in real-world applications, such as in electronic devices or as catalysts.
Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Advanced Materials
The unique properties of this compound make it a versatile building block for a range of advanced materials. Its aromatic core and reactive carboxylic acid group allow for its incorporation into polymers, such as polyesters and polyamides, potentially imparting desirable thermal and mechanical properties. niscpr.res.in
Future research at the intersection of chemistry and materials science could explore the synthesis and characterization of novel polymers and functional materials derived from this compound. For example, its integration into conductive polymers or metal-organic frameworks could lead to new materials for electronic or catalytic applications. From an environmental science perspective, understanding the biodegradation pathways of this compound and its derivatives is crucial for assessing their environmental fate and developing sustainable end-of-life strategies for any resulting materials. nih.govnih.gov This interdisciplinary approach will be essential for the responsible development and application of this promising chemical compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-tert-butylphenoxy)acetic acid, and how can purity be ensured?
- Methodology : A common approach involves reacting 3-tert-butylphenol with chloroacetic acid under alkaline conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., acetonitrile or acetone). The reaction typically proceeds via nucleophilic substitution, forming the phenoxyacetic acid derivative. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity can be verified via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. For respiratory protection, NIOSH-approved P95 masks are recommended for particulates. Waste should be segregated and disposed via certified chemical waste handlers to prevent environmental contamination .
Q. How is the structure of this compound confirmed post-synthesis?
- Characterization : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), tert-butyl group (δ 1.3 ppm, singlet), and acetic acid moiety (δ 3.8–4.2 ppm for CH₂, δ 12–14 ppm for COOH).
- FT-IR : Confirm ester/acid C=O stretches (~1700 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 251) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Optimization Strategies :
- Temperature Control : Maintain 50–60°C to avoid side reactions (e.g., over-alkylation).
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Stoichiometry : A 1.2:1 molar ratio of 3-tert-butylphenol to chloroacetic acid ensures complete conversion.
- Byproduct Mitigation : Post-reaction quenching with isopropanol (as in ) reduces oxidative byproducts .
Q. What crystallographic insights reveal the electronic and steric effects in this compound?
- Structural Analysis : X-ray crystallography shows:
- Dihedral Angles : The tert-butyl group is nearly coplanar with the benzene ring (torsion angle <5°), while the acetic acid chain is tilted (~78°), creating steric hindrance.
- Hydrogen Bonding : Carboxylic acid dimers form R₂²(8) motifs (O-H⋯O, ~2.6 Å), stabilizing the crystal lattice.
- Electronic Effects : Electron-withdrawing substituents (e.g., Br in analogous compounds) increase adjacent C-C-C bond angles (e.g., 121.5° vs. 118° for electron-donating groups) .
Q. How does this compound perform as a building block in natural product synthesis?
- Applications :
- Peptide Coupling : The carboxylic acid group facilitates conjugation to amines via EDC/HOBt activation, useful in drug design (e.g., Combretastatin analogs).
- Linker in PROTACs : Its rigidity and solubility enhance proteolysis-targeting chimeric molecule (PROTAC) stability.
- Chiral Resolution : The tert-butyl group aids in diastereomeric salt formation for enantiomer separation .
Q. What are the stability challenges of this compound under long-term storage?
- Stability Data :
- Degradation Pathways : Hydrolysis of the ester linkage in humid conditions (mitigated by desiccants).
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation. Purity remains >90% for 12 months under these conditions .
Methodological Notes
- Synthetic Yields : Typical yields range from 60–75% after optimization. Lower yields (<50%) suggest incomplete alkylation or side reactions.
- Troubleshooting : Cloudy reaction mixtures indicate insufficient stirring; sonicate to dissolve precipitates.
- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity in sensitive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
